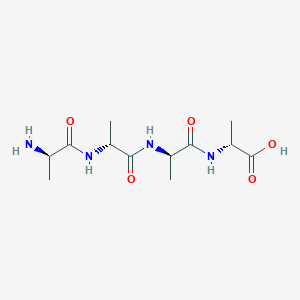

H-D-Ala-D-Ala-D-Ala-D-Ala-OH

CAS No.:

Cat. No.: VC2351303

Molecular Formula: C12H22N4O5

Molecular Weight: 302.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H22N4O5 |

|---|---|

| Molecular Weight | 302.33 g/mol |

| IUPAC Name | (2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |

| Standard InChI | InChI=1S/C12H22N4O5/c1-5(13)9(17)14-6(2)10(18)15-7(3)11(19)16-8(4)12(20)21/h5-8H,13H2,1-4H3,(H,14,17)(H,15,18)(H,16,19)(H,20,21)/t5-,6-,7-,8-/m1/s1 |

| Standard InChI Key | ZHRZLXZJVUFLNY-WCTZXXKLSA-N |

| Isomeric SMILES | C[C@H](C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)O)N |

| Canonical SMILES | CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |

Introduction

Structural Characteristics and Nomenclature

Molecular Identity and Structure

H-D-Ala-D-Ala-D-Ala-D-Ala-OH is a tetrapeptide consisting of four D-alanine amino acid residues connected by peptide bonds. The "H-" prefix indicates a free amino group at the N-terminus, while the "-OH" suffix denotes a free carboxyl group at the C-terminus. Each "D-Ala" represents a D-alanine residue, which is the dextrorotatory enantiomer of the naturally occurring L-alanine amino acid.

Based on the nomenclature patterns of related compounds, H-D-Ala-D-Ala-D-Ala-D-Ala-OH would likely be systematically named as (2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid, following the pattern established for the tripeptide H-D-Ala-D-Ala-D-Ala-OH . The structure involves three internal amide bonds connecting the four D-alanine residues, with the D-configuration creating a specific spatial arrangement distinct from L-alanine peptides.

Relationship to Other D-Alanine Peptides

H-D-Ala-D-Ala-D-Ala-D-Ala-OH belongs to a homologous series of D-alanine peptides that include the dipeptide (H-D-Ala-D-Ala-OH), tripeptide (H-D-Ala-D-Ala-D-Ala-OH), and hexapeptide (H-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-OH). These compounds share similar structural features but differ in the number of D-alanine residues, which affects their molecular properties and potentially their biological functions. The shorter dipeptide H-D-Ala-D-Ala-OH is well-documented as a critical component of bacterial peptidoglycan, constituting "the terminus of the peptide part of the peptidoglycan monomer unit and is involved in the transpeptidation reaction as the substrate" .

Chemical Properties and Characteristics

Comparative Analysis with Related D-Alanine Peptides

To provide context for understanding H-D-Ala-D-Ala-D-Ala-D-Ala-OH, the following table presents a comparison with related D-alanine peptides of varying chain lengths:

This progression demonstrates that each additional D-alanine residue adds approximately 70-75 g/mol to the molecular weight and introduces one more amide bond to the peptide backbone, creating a homologous series with potentially related biological functions but possibly different affinities for target enzymes or receptors.

Biological Significance and Functions

Role in Bacterial Cell Wall Structure

D-alanine peptides are critical components of bacterial cell wall structure and synthesis. The dipeptide H-D-Ala-D-Ala-OH "constitutes the terminus of the peptide part of the peptidoglycan monomer unit and is involved in the transpeptidation reaction as the substrate" . It is also described as "a bacterial endogenous metabolite" . By extension, H-D-Ala-D-Ala-D-Ala-D-Ala-OH may have related functions in bacterial cell wall biosynthesis.

Peptidoglycan, the main structural component of bacterial cell walls, consists of alternating N-acetylglucosamine and N-acetylmuramic acid sugars cross-linked by peptide stems. The terminal D-alanine residues of these peptide stems are crucial for the cross-linking process. While the dipeptide D-Ala-D-Ala is the most commonly recognized form in peptidoglycan synthesis, longer oligomers like H-D-Ala-D-Ala-D-Ala-D-Ala-OH may serve as precursors, intermediates, or specialized components in certain bacterial species or under specific conditions.

Enzymatic Interactions

D-alanine peptides interact with several bacterial enzymes involved in cell wall metabolism. H-D-Ala-D-Ala-OH is catalyzed by D-Alanine-D-Alanine ligase . By extension, H-D-Ala-D-Ala-D-Ala-D-Ala-OH likely interacts with various bacterial enzymes involved in peptidoglycan synthesis and remodeling.

The search results indicate that bacterial D-alanine carboxypeptidases (CPases) from B. subtilis, E. coli, and S. aureus can catalyze the hydrolysis of terminal D-amino acids from synthetic substrates and can efficiently transfer peptide moieties to acceptor amino acids . These enzymes might similarly interact with H-D-Ala-D-Ala-D-Ala-D-Ala-OH, potentially cleaving terminal D-alanine residues or using the compound as a substrate in transpeptidation reactions.

Based on studies with similar substrates, the following enzymes are likely to interact with H-D-Ala-D-Ala-D-Ala-D-Ala-OH:

-

D-Alanine carboxypeptidases, which remove terminal D-alanine residues

-

Transpeptidases, which create cross-links between peptidoglycan strands

-

D-Alanine-D-Alanine ligases, which could potentially interact with or modify the compound

Synthesis and Analytical Methods

Analytical Characterization Methods

The characterization of H-D-Ala-D-Ala-D-Ala-D-Ala-OH would typically involve multiple analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide structural confirmation and information about peptide conformation. Search result mentions using NMR to determine "3J NH–Hα values to calculate dihedral angles" in peptides.

-

Mass Spectrometry: This would confirm the molecular weight and help assess purity.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be used to evaluate purity and potentially separate stereoisomers.

-

Circular Dichroism (CD): CD spectroscopy could provide information about secondary structure. Search result mentions using CD data to support conformational hypotheses about peptides.

-

Amino Acid Analysis: This technique, mentioned in search result as being "conducted on a Beckman model 121M amino acid analyzer," would confirm the amino acid composition.

-

Elemental Analysis: To confirm the empirical formula, as mentioned in search result : "Elemental analyses were performed by Galbraith Laboratories."

Research Applications and Relevance

Antimicrobial Research

D-alanine peptides, including potentially H-D-Ala-D-Ala-D-Ala-D-Ala-OH, have significant implications for antimicrobial research:

-

Antibiotic Targets: Many antibiotics, particularly glycopeptides like vancomycin, target D-alanine peptides in bacterial cell walls. Understanding the interactions of these antibiotics with D-alanine peptides of various lengths could lead to improved antimicrobial agents.

-

Resistance Mechanisms: Bacteria can develop resistance to antibiotics by altering D-alanine peptide termini (e.g., replacing D-Ala with D-Lac). Study of H-D-Ala-D-Ala-D-Ala-D-Ala-OH could provide insights into these resistance mechanisms.

-

Structure-Activity Relationships: Investigating how differences in peptide length affect interactions with antibiotics could reveal important structure-activity relationships for drug development.

The search results indicate that synthetic substrates containing D-alanine residues can be used to study the kinetics and inhibition of bacterial enzymes involved in cell wall metabolism . H-D-Ala-D-Ala-D-Ala-D-Ala-OH could serve a similar purpose in enzyme studies related to antimicrobial research.

Peptide Conformation Studies

Search result investigates how peptide conformation affects catalytic activity, noting that "the variation of the i+1 and i+2 turn residues had a dramatic impact on the reaction yield." Although this study focused on different tetrapeptides (2N-Val-dPro-Gly-Leu-OH and related compounds), the principles of how peptide conformation influences biological activity could be relevant to understanding H-D-Ala-D-Ala-D-Ala-D-Ala-OH.

The search results indicate that NMR techniques can be used to study peptide conformation, including analysis of chemical shifts to determine the degree of hydrogen bonding and β-hairpin character . Similar techniques could be applied to H-D-Ala-D-Ala-D-Ala-D-Ala-OH to understand its three-dimensional structure and how this structure influences its biological activities.

Future Research Directions

Knowledge Gaps and Research Opportunities

Several important knowledge gaps remain regarding H-D-Ala-D-Ala-D-Ala-D-Ala-OH, presenting opportunities for future research:

-

Comprehensive Structural Characterization: Direct structural analysis using X-ray crystallography, high-resolution NMR, or cryo-electron microscopy would provide definitive information about the three-dimensional structure of H-D-Ala-D-Ala-D-Ala-D-Ala-OH.

-

Enzymatic Studies: Detailed investigation of how H-D-Ala-D-Ala-D-Ala-D-Ala-OH interacts with specific bacterial enzymes, particularly those involved in cell wall metabolism, would clarify its biological roles.

-

Antibiotic Binding Studies: Examination of how the tetrapeptide interacts with antibiotics that target D-alanine peptides could reveal new insights into antibiotic mechanisms and resistance.

-

Comparative Analysis: Systematic comparison of the biological activities of D-alanine peptides of different lengths would establish important structure-function relationships.

-

Natural Occurrence: Investigation of whether H-D-Ala-D-Ala-D-Ala-D-Ala-OH occurs naturally in bacterial systems or is primarily a synthetic tool for research would enhance our understanding of its relevance to bacterial physiology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume